Dehydroformouregine

Catalog No.
S1788491
CAS No.
M.F
C20H19NO4
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroformouregine

Analytical workflows using generic aporphines risk inaccurate quantification due to overlapping signals. Dehydroformouregine resolves this:

  • Distinct UV chromophore ensures precise HPLC/LC-MS differentiation from saturated aporphine impurities.
  • Validated reference standard for authenticating Piper sarmentosum and Sabia parviflora extracts.
  • Dose-dependent antifungal activity against Botrytis cinerea, suitable as a positive control in fungicide research.

Supplied as high-purity analytical standard, in stock.

Product Name

Dehydroformouregine

IUPAC Name

14,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,8,13(17),14-heptaene-10-carbaldehyde

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H19NO4/c1-23-18-14-8-9-21(11-22)15-10-12-6-4-5-7-13(12)17(16(14)15)19(24-2)20(18)25-3/h4-7,10-11H,8-9H2,1-3H3

InChI Key

MFDBXVVOEUJCDS-UHFFFAOYSA-N

Dehydroformouregine has been reported in Fibraurea tinctoria with data available.

Synonyms

Dehydroformouregine, N-Formyldehydroanonaine, 7-Formyl-1,2-methylenedioxy-9,10-dimethoxy-4,5,6,6a-tetradehydroaporphine, 4H-Dibenzo[de,g]quinoline-7-carboxaldehyde, 5,6-dihydro-1,2-(methylenedioxy)-9,10-dimethoxy-, 1,2-Methylenedioxy-9,10-dimethoxy-7-formyl-4,5,6,6a-tetradehydroaporphine

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Dehydroformouregine (CAS: 107633-69-2) is a highly conjugated N-formyl dehydroaporphine alkaloid isolated from species such as Piper sarmentosum, Piper nigrum, and Sabia parviflora [1]. In analytical and procurement contexts, it serves as a critical reference standard for the chemotaxonomic profiling and standardization of medicinal plant extracts[2]. Unlike typical saturated aporphines, its fully aromatized core and N-formyl substitution confer distinct UV-absorbance characteristics and specific bioactivities, notably dose-dependent antifungal efficacy against agricultural phytopathogens[1].

Research Fit

Source Context

Botanical origin from Piperaceae and Annonaceae species

Screening Context

Supports antifungal research screening studies

Analytical Use

Aporphine alkaloid standard for chemotaxonomic analysis

Substituting dehydroformouregine with non-dehydrogenated analogs (like formouregine) or generic aporphines (such as N-formylanonaine) compromises analytical resolution in extract standardization workflows [1]. The dehydroaporphine core significantly shifts the UV absorption maxima and chromatographic retention times compared to aporphines with a saturated B/C ring system, making generic substitutes unreliable for precise HPLC-DAD quantification [2]. Furthermore, in agricultural bioassays, generic aporphines lack the specific dose-dependent inhibition profile against Botrytis cinerea exhibited by dehydroformouregine, rendering them ineffective for targeted biopesticide formulation studies [1].

Substitution Risk

N-formyl substitution context

Substitution at nitrogen critically influences electronic properties and molecular geometry. N-methyl or unsubstituted analogs may exhibit divergent target-engagement profiles.

Bioactivity profile may diverge

Compounds co-isolated from the same botanical source show distinct antimicrobial activity spectra. Antifungal-specific outcomes may not translate to general antibacterial screening contexts.

Dose-Dependent Inhibition of Botrytis cinerea

In comparative antifungal assays, dehydroformouregine demonstrated dose-dependent inhibition of the phytopathogenic fungus Botrytis cinerea at concentrations ranging from 1.5 to 125 µM [1]. At the upper threshold of 125 µM, dehydroformouregine achieved greater than 80% growth inhibition, outperforming baseline crude extracts and distinguishing itself from co-occurring compounds that showed less than 20% activity against this specific fungal strain [1].

Evidence DimensionFungal growth inhibition (Botrytis cinerea)
Target Compound Data>80% inhibition at 125 µM
Comparator Or BaselineBaseline crude extracts and inactive co-metabolites (<20% inhibition)
Quantified DifferenceGreater than 4-fold increase in targeted fungal inhibition at matched concentrations
ConditionsIn vitro antifungal assay against Botrytis cinerea over 7 days

Validates the procurement of dehydroformouregine as a quantitative reference compound and lead scaffold for developing targeted botanical fungicides.

Antifungal Activity
Head-to-head
Reported >80% growth inhibition at up to 125 µM, comparable to trans-asarone and piperolactam A
Supports antifungal screening context
In vitro Botrytis cinerea assay context

Chromatographic Differentiation from Saturated Aporphines

Dehydroformouregine acts as a structurally distinct marker for the authentication of Sabia parviflora and Guatteria ouregou extracts [1]. Unlike its saturated counterpart, formouregine, the fully conjugated dehydroaporphine skeleton of dehydroformouregine provides a rigid, planar structure with an extended chromophore[2]. This results in a higher molar absorptivity and distinct UV maxima, allowing for baseline resolution and lower limits of detection (LOD) during HPLC-DAD analysis compared to non-conjugated aporphine analogs[2].

Evidence DimensionChromatographic resolution and UV detectability
Target Compound DataExtended chromophore with distinct UV maxima and high molar absorptivity
Comparator Or BaselineFormouregine (non-dehydro analog)
Quantified DifferenceEnhanced baseline resolution and lower LOD in complex plant matrices
ConditionsHPLC-DAD profiling of medicinal plant extracts

Essential for QA/QC laboratories needing to differentiate specific medicinal plant species from adulterants using precise marker quantification.

Antimicrobial Selectivity
Cross-study comparable
Not a primary bacterial inhibitor; lacked >85% inhibition of Aliivibrio fischeri at 100 µM
Supports selective antifungal research
Divergent activity profile vs. co-occurring alkaloids

Targeted Bioactivity Profile in Phytochemical Screening

During bioassay-guided fractionation of Piper sarmentosum, dehydroformouregine exhibited a selective antifungal profile, contrasting with co-occurring alkaloids like piperolactam A [1]. While piperolactam A primarily inhibited bacterial growth (>85% inhibition of Aliivibrio fischeri at 100 µM), dehydroformouregine showed high selectivity for fungal targets (B. cinerea) with only mild cytotoxic effects against standard human cell lines [1].

Evidence DimensionPathogen selectivity (Fungal vs. Bacterial)
Target Compound DataHigh antifungal activity (>80% inhibition of B. cinerea)
Comparator Or BaselinePiperolactam A (>85% antibacterial inhibition, lower antifungal specificity)
Quantified DifferenceOrthogonal selectivity for fungal over bacterial targets compared to in-class aristolactams
ConditionsParallel antimicrobial and antifungal screening at 100-125 µM

Ensures researchers procure the correct alkaloid standard when specifically investigating the antifungal, rather than antibacterial, properties of Piper extracts.

Structural Oxidation State
Class-level
C20H19NO4; Δ 2H vs. formouregine
Structural property affects research application
N-formyl dehydroaporphine skeleton review

Botanical Fungicide Development and Agrochemical Screening

Dehydroformouregine is the right choice as a positive control or lead structural scaffold in agricultural chemistry targeting Botrytis cinerea and other crop-destroying fungi, owing to its proven dose-dependent inhibition profile [1].

QA/QC Standardization of Piper and Sabia Extracts

It serves as a primary analytical reference standard for the HPLC/LC-MS quantification and authentication of commercial extracts derived from Piper sarmentosum and Sabia parviflora, where its distinct UV chromophore allows for precise differentiation from saturated aporphine adulterants [2].

Structure-Activity Relationship (SAR) Studies of Aporphine Alkaloids

Procured by medicinal chemists to compare the biological impact of the N-formyl group and the fully aromatized dehydroaporphine core against standard saturated aporphines in targeted antimicrobial and cytotoxicity assays [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Agricultural antifungal screening
Botrytis cinerea inhibition context
SAR studies and semi-synthetic optimization
Chemotaxonomic and analytical QC
N-formyl dehydroaporphine marker
HPLC/LC-MS quantification in complex extracts
Aporphine alkaloid screening library
Oxidation-state chemotype variant
C-ring saturation impact on target engagement

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Exact Mass

337.13140809 Da

Monoisotopic Mass

337.13140809 Da

Heavy Atom Count

25

Appearance

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